molecular formula C11H14N6O2S B11456941 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)ethanamine

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)ethanamine

Cat. No.: B11456941
M. Wt: 294.34 g/mol
InChI Key: TZYAZKBYJLLSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE is a complex organic compound featuring a tetrazole ring, a nitrophenyl group, and a sulfanyl ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Various nucleophiles like amines, thiols, or alkoxides under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as ligands in receptor binding studies. The presence of the tetrazole ring, which mimics carboxylic acids, can enhance binding affinity to biological targets .

Medicine

In medicinal chemistry, this compound and its derivatives can be investigated for their potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. The nitro group can be reduced in vivo to form active amine derivatives that interact with biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the tetrazole and nitrophenyl groups .

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The nitro group can undergo bioreduction to form amine derivatives that further interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE lies in its combination of a tetrazole ring, a nitrophenyl group, and a sulfanyl ethyl linkage. This combination provides a unique set of chemical functionalities that can be exploited in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H14N6O2S

Molecular Weight

294.34 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14N6O2S/c1-16-11(13-14-15-16)20-6-5-12-8-9-3-2-4-10(7-9)17(18)19/h2-4,7,12H,5-6,8H2,1H3

InChI Key

TZYAZKBYJLLSGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.